molecular formula C14H20O2 B7991497 3-[(n-Hexyloxy)methyl]benzaldehyde

3-[(n-Hexyloxy)methyl]benzaldehyde

Cat. No.: B7991497
M. Wt: 220.31 g/mol
InChI Key: JEHKNULMNJNFQL-UHFFFAOYSA-N
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Description

3-[(n-Hexyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is characterized by a benzaldehyde core with a hexyloxy methyl substituent at the para position. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 3-[(n-Hexyloxy)methyl]benzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with n-hexyl bromide in the presence of a base, such as potassium carbonate, to form the desired product . This reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

3-[(n-Hexyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield 3-[(n-Hexyloxy)methyl]benzoic acid, while reduction with NaBH4 would produce 3-[(n-Hexyloxy)methyl]benzyl alcohol.

Scientific Research Applications

3-[(n-Hexyloxy)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(n-Hexyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The hexyloxy methyl substituent can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .

Comparison with Similar Compounds

3-[(n-Hexyloxy)methyl]benzaldehyde can be compared to other substituted benzaldehydes, such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

3-(hexoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-9-16-12-14-8-6-7-13(10-14)11-15/h6-8,10-11H,2-5,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKNULMNJNFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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